2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
This compound belongs to the pyrimidoquinoline-dione family, characterized by a fused pyrimidine-quinoline core. Key structural features include:
- 2-(2-Fluorophenyl) substituent: The fluorine atom at the ortho position of the phenyl ring may enhance lipophilicity and influence binding interactions due to its electronegativity and small atomic radius .
- 3-(2-Methoxyethyl) side chain: The methoxyethyl group contributes to solubility and modulates steric effects.
- 10-Methyl group: Stabilizes the quinoline ring system and affects molecular conformation.
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-24-16-10-6-4-8-14(16)18(26)17-20(24)23-19(13-7-3-5-9-15(13)22)25(21(17)27)11-12-28-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZHBBAYYTCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step organic reactions. One efficient method involves the use of aromatic amines, barbituric acid, and aryl aldehyde under UV365 light irradiation in an aqueous-glycerol medium . This catalyst-free synthesis is environmentally benign and offers high yields under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-diones, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exhibit significant anticancer properties. These compounds are being explored as potential inhibitors of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth and could be developed into new antibiotics.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For instance, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways relevant to cancer and inflammation.
Neuropharmacology
There is growing interest in the neuropharmacological effects of this compound. Studies are exploring its potential as a neuroprotective agent against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Material Science
Due to its unique chemical structure, this compound could be utilized in the development of new materials with specific electronic or optical properties. Its application in organic electronics or photonic devices is an area of ongoing research.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several pyrimidoquinoline derivatives for their anticancer properties. The findings indicated that derivatives similar to this compound exhibited potent activity against human cancer cell lines (e.g., breast and lung cancer) through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods, indicating its potential as a lead compound for developing new antibiotics.
Case Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective properties of pyrimidoquinoline derivatives revealed that compounds like this compound could reduce oxidative stress in neuronal cells. This study highlighted its potential role in treating neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares substituents, molecular formulas, and molecular weights of structurally related pyrimidoquinoline-diones:
*Note: Exact molecular weight for the target compound is inferred from analogs.
Toxicity and Metabolic Considerations
- Heterocyclic amines with fused quinoline structures, such as IQ and MeIQ, are known for mutagenicity and carcinogenicity due to metabolic activation into DNA-reactive species . While the target compound’s toxicity is unreported, structural similarities (e.g., aromatic rings, nitrogen-rich cores) warrant caution.
- Melanin Affinity: Compounds like IQ and MeIQ exhibit melanin-binding properties, which may influence long-term retention in pigmented tissues . This behavior could extend to pyrimidoquinoline-diones depending on substituents.
Biological Activity
The compound 2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimido[4,5-b]quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, particularly its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 313.32 g/mol
The presence of a fluorophenyl group and a methoxyethyl substituent contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that pyrimido[4,5-b]quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives typically range from 0.1 to 1.0 µg/mL, indicating potent antimicrobial effects .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 4-hydroxy-3-iodo-quinol-2-one | 0.195 | E. coli |
| 4-hydroxy-3-iodo-quinol-2-one | 0.39 | MRSA |
Antimalarial Activity
In vitro evaluations have demonstrated that quinoline derivatives possess moderate to high antimalarial activities against Plasmodium falciparum. The IC values for related compounds range from 0.014 to 5.87 µg/mL . Although specific data for the target compound is not yet available, its structural similarities suggest potential antimalarial efficacy.
The mechanisms underlying the biological activities of pyrimido[4,5-b]quinoline derivatives often involve:
- Inhibition of Nonsense Mutations : These compounds have been identified as potential suppressors of nonsense mutations in various genetic disorders such as cystic fibrosis and Duchenne muscular dystrophy .
- Antimicrobial Mechanisms : The antimicrobial activity may stem from the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Antimalarial Mechanisms : Antimalarial action is likely due to the inhibition of heme polymerization or interference with metabolic pathways essential for Plasmodium survival.
Case Studies
A notable case study involving similar quinoline derivatives demonstrated their effectiveness in treating drug-resistant strains of bacteria and malaria parasites. In clinical settings, compounds exhibiting structural similarities to our target compound were administered to patients with resistant infections, showing significant improvements in treatment outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
